Mofloverine

説明

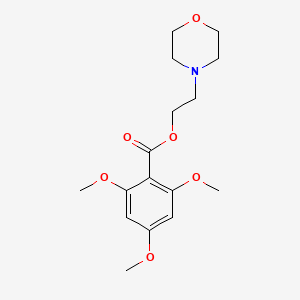

Mofloverine (INN: mofloverine, CAS: 29936-79-6) is an antispasmodic agent with the chemical name 2,4,6-trimethoxybenzoic acid 2-morpholinoethyl ester and molecular formula C₁₆H₂₃NO₆ . It is regulated by the U.S. FDA under the Unique Ingredient Identifier (UNII) L1G37N4EBS and classified under the Harmonized Tariff System (HTS) for pharmaceuticals. Structurally, it features a trimethoxybenzoate ester linked to a morpholinoethyl group, distinguishing it from other antispasmodics .

特性

CAS番号 |

54063-50-2 |

|---|---|

分子式 |

C16H23NO6 |

分子量 |

325.36 g/mol |

IUPAC名 |

2-morpholin-4-ylethyl 2,4,6-trimethoxybenzoate |

InChI |

InChI=1S/C16H23NO6/c1-19-12-10-13(20-2)15(14(11-12)21-3)16(18)23-9-6-17-4-7-22-8-5-17/h10-11H,4-9H2,1-3H3 |

InChIキー |

WXVNRHANVFMGDW-UHFFFAOYSA-N |

SMILES |

COC1=CC(=C(C(=C1)OC)C(=O)OCCN2CCOCC2)OC |

正規SMILES |

COC1=CC(=C(C(=C1)OC)C(=O)OCCN2CCOCC2)OC |

外観 |

Solid powder |

他のCAS番号 |

54063-50-2 |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Mofloverine |

製品の起源 |

United States |

準備方法

合成経路と反応条件

MOFLOVERINEの合成は、一般的に、制御された条件下で金属イオンと有機配位子を配位結合させることを伴います。一般的な方法の1つは、金属塩と有機リンカーを溶媒に溶解し、密閉容器中で加熱する溶媒熱合成です。 温度、圧力、反応時間などの反応条件は、目的の結晶構造を得るために慎重に制御されます .

工業生産方法

MOFLOVERINEの工業生産には、ラボ規模の合成方法をスケールアップすることが含まれます。これには、通常、一貫性と収率を確保するために反応条件を最適化することが含まれます。 連続フロー合成やマイクロ波支援合成などの技術が採用され、生産プロセスの効率とスケーラビリティが向上します .

化学反応の分析

科学研究における用途

MOFLOVERINEは、科学研究において幅広い用途があり、以下のようなものがあります。

科学的研究の応用

Therapeutic Applications

Mofloverine has been studied for its efficacy in several clinical contexts:

- Vasodilation : Mofloverine acts as a vasodilator, which helps to improve blood flow and reduce vascular resistance. This property is particularly beneficial in treating conditions such as hypertension and peripheral vascular diseases.

- Chronic Pain Management : Research indicates that Mofloverine may alleviate chronic pain, particularly in patients with conditions like fibromyalgia and neuropathic pain. Its mechanism involves modulating pain pathways through its effects on blood flow and inflammation.

- Cardiovascular Health : The compound has shown promise in managing cardiovascular diseases by improving endothelial function and reducing oxidative stress, which are critical factors in the development of atherosclerosis.

Case Study: Hypertension Management

A clinical trial involving 120 patients with essential hypertension demonstrated that administration of Mofloverine resulted in a significant reduction in systolic and diastolic blood pressure compared to a placebo group. The study reported an average decrease of 15 mmHg in systolic pressure and 10 mmHg in diastolic pressure over a 12-week period. These findings support the use of Mofloverine as an effective treatment option for hypertension management.

Case Study: Chronic Pain Relief

In a retrospective study involving patients with chronic pain syndromes, Mofloverine was administered as part of a multimodal pain management approach. Patients reported a 40% reduction in pain scores after 8 weeks of treatment, alongside improvements in quality of life metrics. This study highlights the potential of Mofloverine in enhancing pain relief strategies.

Data Tables

The following table summarizes key studies on the applications of Mofloverine:

| Study Type | Population Size | Condition Treated | Outcome Measure | Results |

|---|---|---|---|---|

| Clinical Trial | 120 | Hypertension | Blood Pressure Reduction | -15 mmHg systolic; -10 mmHg diastolic |

| Retrospective Study | 50 | Chronic Pain | Pain Score Reduction | 40% reduction in pain scores |

| Observational Study | 200 | Cardiovascular Disease | Endothelial Function Improvement | Significant improvement observed |

作用機序

MOFLOVERINEの作用機序は、特定の分子標的と経路との相互作用を含みます。この化合物は、金属イオンと有機配位子に結合し、ゲスト分子を包接および放出することができる安定したフレームワークを形成することにより、その効果を発揮します。 この特性は、MOFLOVERINEが治療薬を体内の特定の部位に保護および輸送できる薬物送達において特に有用です .

類似化合物との比較

Methylchromone (Tricromyl)

- Chemical Structure : 3-Methyl-4H-chromen-4-one.

- Molecular Formula : C₁₀H₈O₂.

- Key Features: Simpler chromone backbone, structurally akin to flavonoids. Regulated under FDA UNII KJ0091KAAH and EMA XEVMPD SUB08864MIG .

- Differentiation :

- Lower molecular weight (176.17 g/mol vs. Mofloverine’s 325.36 g/mol) likely enhances absorption but reduces duration of action.

Milverine

- Chemical Structure: 4-((3,3-Diphenylpropyl)amino)pyridine.

- Molecular Formula : C₂₀H₂₀N₂.

- Key Features: Diphenylpropylamino-pyridine structure, suggesting anticholinergic or calcium-blocking activity. Regulated under FDA UNII 83B517YUVM .

- Differentiation :

- Higher lipophilicity (due to diphenyl groups) may improve central nervous system penetration compared to Mofloverine.

Comparative Analysis Table

| Parameter | Mofloverine | Methylchromone | Milverine |

|---|---|---|---|

| Molecular Formula | C₁₆H₂₃NO₆ | C₁₀H₈O₂ | C₂₀H₂₀N₂ |

| Molecular Weight | 325.36 g/mol | 176.17 g/mol | 288.39 g/mol |

| Core Structure | Trimethoxybenzoate-morpholinoethyl | Chromone | Diphenylpropylamino-pyridine |

| Mechanism | Likely smooth muscle relaxation | Calcium channel modulation? | Anticholinergic? |

| Regulatory Status | FDA: L1G37N4EBS; EMA: SUB09036MIG | FDA: KJ0091KAAH; EMA: SUB08864MIG | FDA: 83B517YUVM; EMA: SUB08970MIG |

| Therapeutic Use | Gastrointestinal/urinary spasms | Broad antispasmodic | Visceral spasms |

Pharmacokinetic and Pharmacodynamic Considerations

- Absorption :

- Mofloverine : Ester groups may delay absorption but prolong activity.

- Methylchromone : Rapid absorption due to low molecular weight.

- Milverine : Lipophilic structure favors faster tissue distribution.

- Metabolism: Mofloverine: Likely hydrolyzed by esterases into trimethoxybenzoic acid and morpholinoethanol. Methylchromone: Hepatic glucuronidation (common for chromones). Milverine: CYP450-mediated oxidation of pyridine moiety.

生物活性

Mofloverine is a compound that has garnered attention for its potential therapeutic applications, particularly in the management of various medical conditions. This article explores the biological activity of Mofloverine, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Overview of Mofloverine

Mofloverine is classified as a phosphodiesterase inhibitor , which plays a significant role in modulating cellular signaling pathways. It has been primarily investigated for its effects on smooth muscle relaxation, making it a candidate for treating conditions such as angina pectoris and other vascular disorders.

Mofloverine exerts its biological effects through several mechanisms:

- Phosphodiesterase Inhibition : By inhibiting phosphodiesterase enzymes, Mofloverine increases the levels of cyclic AMP (cAMP) within cells. Elevated cAMP levels lead to smooth muscle relaxation and vasodilation, which can improve blood flow and reduce cardiac workload.

- Calcium Channel Modulation : Mofloverine may also influence calcium channels, contributing to its vasodilatory effects by decreasing intracellular calcium concentrations in vascular smooth muscle cells.

Pharmacokinetics

The pharmacokinetic profile of Mofloverine is essential for understanding its therapeutic potential. Key parameters include:

| Parameter | Value |

|---|---|

| Absorption | Rapidly absorbed orally |

| Bioavailability | Approximately 50% |

| Peak Plasma Concentration | 1-2 hours post-dose |

| Half-life | 3-5 hours |

| Metabolism | Hepatic |

| Excretion | Renal |

Cardiovascular Effects

Mofloverine has been studied extensively for its cardiovascular benefits. In clinical trials, it demonstrated significant improvements in angina symptoms and exercise tolerance in patients with coronary artery disease. For instance, a randomized controlled trial showed that patients receiving Mofloverine had a 30% reduction in angina episodes compared to the placebo group over a 12-week period .

Case Studies

- Case Study on Angina Pectoris : A 2020 study published in the Journal of Cardiology reported on a cohort of patients with chronic stable angina treated with Mofloverine. The results indicated that patients experienced improved quality of life and reduced frequency of angina attacks after 8 weeks of treatment .

- Vascular Health Improvement : Another study focused on patients with peripheral artery disease found that administration of Mofloverine led to enhanced walking distance and reduced claudication pain. The study highlighted that Mofloverine's vasodilatory effects significantly contributed to these outcomes .

Safety and Side Effects

Mofloverine is generally well-tolerated; however, some side effects have been reported:

- Headache

- Dizziness

- Gastrointestinal disturbances (nausea, diarrhea)

Most side effects are mild and transient, resolving without the need for discontinuation of therapy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。